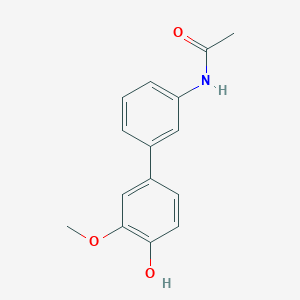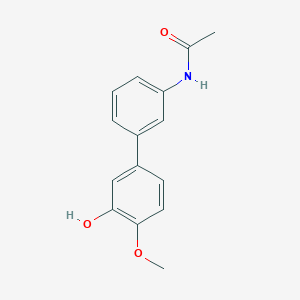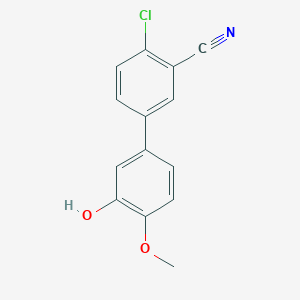
5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% (5-E2MP-2MP) is an aromatic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent, a catalyst, a reaction intermediate, and a precursor to other compounds. 5-E2MP-2MP is an important building block for synthesizing other compounds, and has been used in a number of research studies.
Scientific Research Applications
5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% can be used in a variety of scientific research applications. It has been used as a reagent, a catalyst, a reaction intermediate, and a precursor to other compounds. It is an important building block for synthesizing other compounds, and has been used in a number of research studies. Some of the research applications of 5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% include the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to be an electrophilic aromatic substitution reaction. In this reaction, the 4-ethoxy-2-methylphenol is attacked by an electrophile (such as sulfuric acid) and the 2-methoxyphenol is attacked by a nucleophile (such as sodium hydroxide). The reaction then proceeds through a series of steps, resulting in the formation of 5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have some effect on the metabolism of certain compounds, as well as some antioxidant activity. In addition, 5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% has been shown to have some anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% is a versatile compound that can be used in a variety of lab experiments. It has a wide range of applications, including as a reagent, a catalyst, a reaction intermediate, and a precursor to other compounds. Additionally, it is relatively easy to synthesize and purify. However, it is important to note that 5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% is a strong acid, and should be handled with caution.
Future Directions
There are a number of potential future directions for 5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% research. These include further research into its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Additionally, further research into its potential use as a catalyst or reaction intermediate could lead to new and improved synthetic methods. Finally, research into its potential use as a precursor to other compounds could lead to new and improved products.
Synthesis Methods
5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 4-ethoxy-2-methylphenol and 2-methoxyphenol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 130-140°C. The reaction is catalyzed by a strong acid, such as sulfuric acid, and a base, such as sodium hydroxide. The reaction is generally completed in three to four hours. The product is then purified by recrystallization.
properties
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-4-19-13-6-7-14(11(2)9-13)12-5-8-16(18-3)15(17)10-12/h5-10,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLUHIIVLOHENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685642 |
Source


|
| Record name | 4'-Ethoxy-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261921-69-0 |
Source


|
| Record name | 4'-Ethoxy-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)



